

Application Note and Protocol for the Isolation of (+)-Sesamolin using Column Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

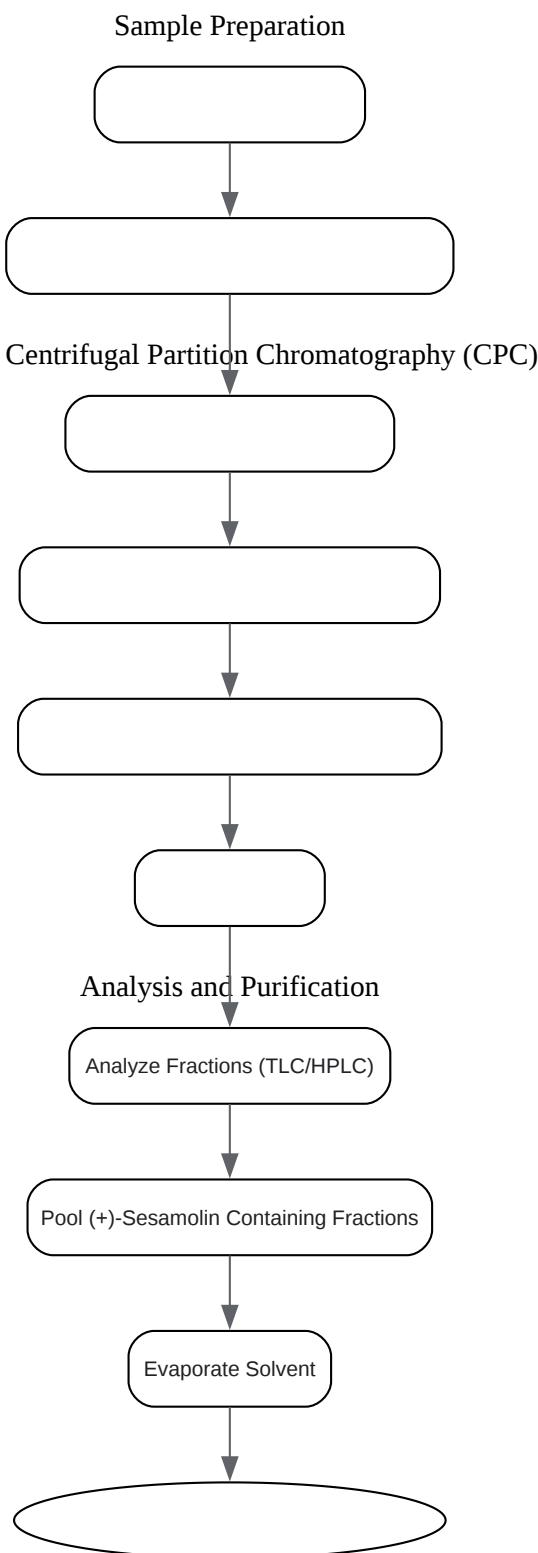
Compound Name: (+)-Sesamolin

Cat. No.: B1680958

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


(+)-Sesamolin is a bioactive lignan found in sesame seeds (*Sesamum indicum*) and sesame oil, exhibiting a range of pharmacological activities. Its purification is crucial for further research into its therapeutic potential. This document provides a detailed protocol for the isolation of **(+)-sesamolin** using centrifugal partition chromatography (CPC), a liquid-liquid column chromatography technique. Additionally, a summary of other reported column chromatography methods is included for comparison.

Quantitative Data Summary

The following table summarizes the performance of various methods reported for the isolation of **(+)-sesamolin**.

Isolation Method	Stationary/Mobile Phase or Solvent System	Purity Achieved	Yield/Recovery	Reference
Centrifugal Partition Chromatography (CPC)	Biphasic system: n-Hexane/Ethyl Acetate/Ethanol/ Water (2:3:3:2 v/v/v/v)	>95%	87.7% recovery	[1]
Silica Gel Column Chromatography followed by semi-preparative HPLC	Not specified in detail	>97%	Low	[2]
Counter-Current Chromatography (CCC)	Petroleum ether/Ethyl acetate/Methanol /Water (1:0.4:1:0.5 v/v)	98%	64% recovery	[2]
Semi-preparative RP-18 HPLC	Mobile phase: Methanol/Water (70:30 v/v)	>99%	Not specified	[3]
Crystallization	Not specified in detail	94.4%	54% yield	[2]

Experimental Workflow for (+)-Sesamolin Isolation using CPC

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation of **(+)-sesamolin**.

Detailed Experimental Protocol: Isolation of (+)-Sesamolin using Centrifugal Partition Chromatography (CPC)

This protocol is based on a method that yields high-purity (+)-sesamolin.[\[1\]](#)[\[4\]](#)

Materials and Reagents

- Crude sesame oil extract
- n-Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Ethanol (HPLC grade)
- Deionized water
- Solvents for TLC or HPLC analysis (e.g., methanol, acetonitrile)

Equipment

- Centrifugal Partition Chromatograph (CPC) system (e.g., semi-preparative FCPC200® or preparative FCPC1000®)
- HPLC system with a UV detector for analysis
- Thin-Layer Chromatography (TLC) plates and developing chamber
- Rotary evaporator
- Fraction collector
- Glassware (beakers, flasks, separatory funnel)

Preparation of the Biphasic Solvent System

- Prepare a mixture of n-Hexane, Ethyl Acetate, Ethanol, and Water in a volume ratio of 2:3:3:2.
- Thoroughly mix the solvents in a separatory funnel and allow the two phases to separate.
- The upper, less polar phase will serve as the stationary phase, and the lower, more polar phase will be the mobile phase.

Semi-Preparative CPC Procedure

This procedure is suitable for smaller sample loads (e.g., ~110 mg of crude extract).

- Column Preparation:
 - Fill the CPC column with the stationary phase (upper organic phase).
 - Set the rotation speed to approximately 900 rpm.
- Equilibration:
 - Pump the mobile phase (lower aqueous phase) through the column at a flow rate of 5 ml/min in the descending mode.
 - Continue until the system is equilibrated and the stationary phase retention is stable (e.g., S_f value of 52.5%).
- Sample Injection:
 - Dissolve approximately 110 mg of the crude sesame oil extract in 10 ml of the biphasic solvent system.
 - Inject the sample into the column.
- Elution and Fraction Collection:
 - Continue pumping the mobile phase at 5 ml/min for approximately 350 ml.
 - Monitor the eluent using a UV detector at wavelengths of 255, 275, 280, and 320 nm.

- Collect fractions of 10 ml automatically.
- Extrusion:
 - After the elution step, stop the mobile phase flow and pump approximately 200 ml of the stationary phase through the column to extrude the remaining contents.
- Fraction Analysis:
 - Analyze the collected fractions using TLC or HPLC to identify those containing **(+)-sesamolin**.
 - Pool the fractions containing pure **(+)-sesamolin**.
- Solvent Removal:
 - Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain purified **(+)-sesamolin**.

Preparative CPC Scale-Up Procedure

This procedure is for larger sample loads (e.g., ~900 mg of crude extract).

- Column Preparation and Equilibration:
 - Follow the same procedure as the semi-preparative method, adjusting volumes for the larger column.
- Sample Injection:
 - Dissolve approximately 900 mg of the crude extract in a mixture of the upper and lower phases (e.g., 7:3 ratio).
 - Inject the sample via a larger injection loop (e.g., 30 ml).
- Elution and Fraction Collection:
 - Set the rotation speed to 750 rpm and the mobile phase flow rate to 15 ml/min.

- Elute with approximately 1600 ml of the mobile phase.
- Collect fractions of 20 ml.
- Extrusion:
 - Extrude the column contents with approximately 1000 ml of the stationary phase.
- Fraction Analysis and Solvent Removal:
 - Follow the same procedure as the semi-preparative method to identify and pool the relevant fractions and obtain the purified compound.

Alternative Column Chromatography Methods

While CPC offers an efficient method, other column chromatography techniques have also been employed for the isolation of **(+)-sesamolin**:

- Classical Column Chromatography: This method often involves using alumina or silica gel as the stationary phase.^{[3][4]} For instance, a protocol using an alumina column with petroleum ether as the mobile phase has been reported to collect furofuran lignans, which are then further purified by semi-preparative HPLC.^[3]
- Supercritical Fluid-Simulated Moving Bed (SF-SMB) Chromatography: This technique utilizes supercritical carbon dioxide as a mobile phase and has been used to separate sesamin and sesamolin from a crude lignan mixture.^[5]
- High-Speed Counter-Current Chromatography (HSCCC): Similar to CPC, HSCCC is a liquid-liquid chromatography technique. A solvent system of hexane/ethyl acetate/methanol/water (7:3:7:3) has been used to obtain pure sesamin and sesamolin.^[6]

Conclusion

The detailed protocol for Centrifugal Partition Chromatography provides a robust and scalable method for the isolation of high-purity **(+)-sesamolin** from sesame oil extract. The choice of isolation method will depend on the available equipment, the required purity, and the desired scale of purification. The quantitative data presented allows for an informed decision based on the comparative performance of different techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Insight into Sesamolin: Physicochemical Properties, Pharmacological Activities, and Future Research Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]
- 5. Separation of Sesamin and Sesamolin by a Supercritical Fluid-Simulated Moving Bed [scirp.org]
- 6. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note and Protocol for the Isolation of (+)-Sesamolin using Column Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680958#protocol-for-isolating-sesamolin-using-column-chromatography>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com